9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one
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Overview
Description
9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
1H-pyrazolo[3,4-b]pyridine: Studied for its potential therapeutic effects and synthetic versatility.
Uniqueness
9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is unique due to its specific hydroxyl group and the resulting chemical reactivity. This structural feature allows for diverse chemical modifications and potential biological activities that may not be present in similar compounds.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-1-3-10-4-2-9-5-6(10)8(7)12/h1,3,9,12H,2,4-5H2 |
InChI Key |
ACNYLTSXWKEIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)C(=C2CN1)O |
Origin of Product |
United States |
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